molecular formula C17H13FN2O3 B5813380 5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione

5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione

Cat. No. B5813380
M. Wt: 312.29 g/mol
InChI Key: FBCVEWBLOVEVFR-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione is a chemical compound that belongs to the class of imidazolidinedione derivatives. It has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione varies depending on its application. In the case of anticancer activity, it induces apoptosis in cancer cells by activating caspases and increasing reactive oxygen species (ROS) levels. In the treatment of Alzheimer's disease, it inhibits the aggregation of amyloid-beta peptides by binding to them and preventing their interaction with other peptides. In the field of agriculture, it enhances plant growth by promoting root development and increasing nutrient uptake.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In the case of anticancer activity, it induces apoptosis in cancer cells and inhibits tumor growth. In the treatment of Alzheimer's disease, it prevents the aggregation of amyloid-beta peptides and reduces cognitive impairment. In the field of agriculture, it enhances plant growth and increases crop yield by promoting root development and nutrient uptake.

Advantages and Limitations for Lab Experiments

One advantage of using 5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione in lab experiments is its relatively simple synthesis method. Additionally, it has shown promise in various fields such as medicine, agriculture, and material science. However, one limitation is that further research is needed to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for the study of 5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione. In the field of medicine, it could be further investigated for its potential use in the treatment of other diseases such as Parkinson's disease and Huntington's disease. In the field of agriculture, it could be studied for its ability to enhance plant growth under different environmental conditions. In material science, it could be explored for its potential use as a corrosion inhibitor in different industries. Additionally, further research is needed to fully understand its mechanism of action and potential applications in various fields.

Synthesis Methods

The synthesis of 5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione involves the reaction of 3-fluorobenzyl alcohol with 4-formylbenzoic acid in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then treated with hydrazine hydrate to obtain the final compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione has been extensively studied for its potential applications in medicine. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, it has shown promise in the treatment of Alzheimer's disease by inhibiting the aggregation of amyloid-beta peptides. In the field of agriculture, this compound has been investigated for its ability to enhance plant growth and increase crop yield. It has also been studied for its potential use as a corrosion inhibitor in material science.

properties

IUPAC Name

(5E)-5-[[4-[(3-fluorophenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3/c18-13-3-1-2-12(8-13)10-23-14-6-4-11(5-7-14)9-15-16(21)20-17(22)19-15/h1-9H,10H2,(H2,19,20,21,22)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCVEWBLOVEVFR-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)C=C3C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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